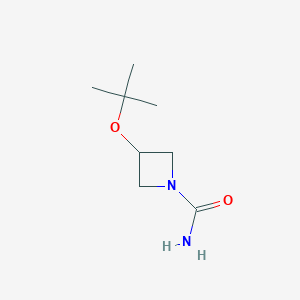

3-(Tert-butoxy)azetidine-1-carboxamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H16N2O2 |

|---|---|

Peso molecular |

172.22 g/mol |

Nombre IUPAC |

3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxamide |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-6-4-10(5-6)7(9)11/h6H,4-5H2,1-3H3,(H2,9,11) |

Clave InChI |

RWRUGVSZYWKVKN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC1CN(C1)C(=O)N |

Origen del producto |

United States |

A Technical Guide to 3-(Tert-butoxy)azetidine-1-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 3-(tert-butoxy)azetidine-1-carboxamide, a novel and hitherto undocumented chemical entity. Azetidine scaffolds are of profound interest in medicinal chemistry for their ability to confer advantageous physicochemical properties upon drug candidates, including improved metabolic stability, solubility, and three-dimensional diversity.[1] This document outlines a robust, proposed synthetic pathway to access this specific scaffold, leveraging established and validated chemical transformations. Each step is detailed with a self-validating experimental protocol grounded in analogous, peer-reviewed literature. We further explore the predicted physicochemical properties of the title compound and discuss its potential strategic applications as a novel building block for the development of next-generation therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox with innovative, sp³-rich heterocyclic motifs.

Introduction: The Strategic Value of the Azetidine Scaffold

In contemporary drug discovery, there is a significant impetus to move beyond flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. Saturated heterocycles are paramount in this endeavor, and among them, the azetidine ring has emerged as a "privileged" motif.[1] This four-membered nitrogen-containing ring offers a unique combination of properties:

-

Conformational Rigidity: The inherent ring strain fixes the substituents in well-defined spatial orientations, which can lead to enhanced receptor affinity and selectivity.

-

Improved Physicochemical Profile: Azetidines often improve aqueous solubility and reduce lipophilicity compared to their larger carbocyclic or heterocyclic counterparts, which is beneficial for optimizing pharmacokinetic profiles.

-

Metabolic Stability: The compact ring can be more resistant to metabolic degradation at certain positions compared to more flexible alkyl chains.

-

Novel Chemical Space: They provide exit vectors from a core scaffold that are non-coplanar with an attached aromatic ring, allowing for deeper exploration of protein binding pockets.

The target molecule, 3-(tert-butoxy)azetidine-1-carboxamide, combines this valuable azetidine core with two key functional groups that further enhance its potential utility:

-

The C-3 tert-Butoxy Group: This bulky, lipophilic ether is metabolically robust. It is an excellent probe for hydrophobic pockets within a protein active site and its steric hindrance can be used to control the conformation of adjacent functionalities.

-

The N-1 Carboxamide Group: This primary carboxamide is a versatile functional handle. It is a potent hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a urea or a reverse amide, enabling specific interactions with biological targets. The development of azetidine-2-carboxamides, for instance, has led to potent inhibitors of the STAT3 signaling pathway.[2][3]

Given the absence of this compound in the current chemical literature, this guide provides the first detailed roadmap for its synthesis and strategic deployment.

Predicted Physicochemical Properties

A preliminary in-silico analysis of 3-(tert-butoxy)azetidine-1-carboxamide provides insight into its drug-like properties. These calculated values are essential for designing initial screening assays and formulating development strategies.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₁₆N₂O₂ | |

| Molecular Weight | 172.23 g/mol | Falls within the "Rule of 5" criteria for oral bioavailability. |

| cLogP | 0.45 | Indicates good solubility and a favorable lipophilicity profile. |

| Topological Polar Surface Area (TPSA) | 55.5 Ų | Suggests good potential for cell membrane permeability. |

| Hydrogen Bond Donors | 2 | The -NH₂ group provides strong hydrogen bonding capacity. |

| Hydrogen Bond Acceptors | 3 | The ether oxygen and carbonyl oxygen can engage in H-bonding. |

| Rotatable Bonds | 2 | Low number of rotatable bonds indicates conformational rigidity. |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 3-(tert-butoxy)azetidine-1-carboxamide is logically approached via a multi-step sequence starting from commercially available precursors. The overall strategy involves the formation of the C-3 ether, followed by manipulation of the N-1 functionality.

Figure 1: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate (2)

The critical step in this synthesis is the formation of the tert-butyl ether. This transformation is often challenging on sterically hindered secondary alcohols. A well-established method involves the use of a strong acid catalyst with isobutylene under pressure.

Causality: The tert-butoxycarbonyl (Boc) group on the nitrogen at position 1 serves as an essential protecting group, preventing the amine from reacting under the acidic conditions required for ether formation.[4][5] Isobutylene, activated by a strong acid like sulfuric acid, generates a tert-butyl cation which is then trapped by the hydroxyl group at C-3. The reaction is performed under pressure to maintain a sufficient concentration of gaseous isobutylene in the liquid phase.

Experimental Protocol (Adapted from analogous transformations):

-

To a high-pressure Parr reactor, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1) (10.0 g, 57.7 mmol) and dichloromethane (DCM, 200 mL).

-

Cool the reactor to -78°C (dry ice/acetone bath).

-

Carefully condense isobutylene (50 mL, approx. 580 mmol, 10 eq.) into the reactor.

-

Slowly add concentrated sulfuric acid (0.28 mL, approx. 5.2 mmol, 0.09 eq.) dropwise to the stirred solution.

-

Seal the reactor securely and allow it to warm to room temperature. Stir the reaction mixture for 48 hours.

-

After the reaction period, cool the reactor back to 0°C before carefully venting the excess isobutylene.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate (2).

Step 2: Synthesis of 3-(tert-Butoxy)azetidine (3)

Removal of the N-Boc protecting group is a standard procedure accomplished under strongly acidic conditions. Trifluoroacetic acid (TFA) in DCM is highly effective for this purpose.

Causality: The Boc group is designed to be labile to acid.[6] The acid protonates the carbonyl oxygen of the carbamate, leading to the elimination of carbon dioxide and the stable tert-butyl cation, yielding the free amine as its corresponding salt (in this case, the trifluoroacetate salt).

Figure 2: Key transformations of the azetidine nitrogen.

Experimental Protocol (Adapted from standard deprotection procedures):

-

Dissolve tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate (2) (5.0 g, 21.8 mmol) in DCM (50 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (TFA, 16.8 mL, 218 mmol, 10 eq.) dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor reaction completion by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting crude oil, 3-(tert-butoxy)azetidine trifluoroacetate salt (3), can be used directly in the next step or triturated with diethyl ether to yield a solid.

Step 3: Synthesis of 3-(Tert-butoxy)azetidine-1-carboxamide (4)

The final step is the conversion of the secondary amine to a primary carboxamide. A mild and effective method involves the use of trimethylsilyl isocyanate (TMS-NCO) followed by an aqueous workup.

Causality: The free amine, generated in-situ by adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the salt (3), acts as a nucleophile. It attacks the electrophilic carbon of TMS-NCO. The resulting silylated urea intermediate is then readily hydrolyzed during aqueous workup to yield the desired primary carboxamide. This method avoids handling the highly reactive and toxic isocyanic acid directly.

Experimental Protocol (Adapted from analogous N-carbamoylation reactions):

-

Dissolve the crude 3-(tert-butoxy)azetidine trifluoroacetate salt (3) (assumed 21.8 mmol) in anhydrous acetonitrile (100 mL).

-

Add triethylamine (9.1 mL, 65.4 mmol, 3 eq.) to neutralize the salt and free the amine. Stir for 10 minutes.

-

Add trimethylsilyl isocyanate (3.8 mL, 26.2 mmol, 1.2 eq.) dropwise to the solution at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Quench the reaction by adding water (50 mL) and stir for 1 hour to hydrolyze the intermediate.

-

Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to afford the final compound, 3-(tert-butoxy)azetidine-1-carboxamide (4).

Potential Applications and Future Directions

The 3-(tert-butoxy)azetidine-1-carboxamide scaffold represents a novel, valuable building block for medicinal chemistry programs. Its unique 3D architecture and functional group display make it a compelling candidate for several therapeutic areas:

-

Enzyme Inhibitors: The N-carboxamide can act as a hinge-binding motif or a mimic of a peptide bond, making it suitable for designing inhibitors of proteases, kinases, or other ATP-binding enzymes. The C-3 tert-butoxy group can simultaneously probe adjacent hydrophobic regions.

-

GPCR Ligands: The rigid scaffold can effectively present pharmacophoric features to G-protein coupled receptors. The carboxamide can serve as a key interaction point, while the rest of the molecule can be further functionalized to achieve desired selectivity and potency.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound is an ideal fragment for FBDD screening campaigns. Hits containing this scaffold can be readily elaborated from either the carboxamide nitrogen or by replacement of the tert-butoxy group with other functionalities via an N-Boc-3-hydroxyazetidine intermediate.[4][6]

Future work should focus on the execution of the proposed synthesis, full analytical characterization (NMR, MS, IR) of the final compound, and its incorporation into libraries for biological screening. Furthermore, the development of enantioselective routes to chiral versions of this scaffold would significantly enhance its value for creating stereochemically defined drug candidates.

Conclusion

While 3-(tert-butoxy)azetidine-1-carboxamide is not a commercially available or previously described molecule, a viable and robust synthetic pathway can be proposed with high confidence based on established chemical principles. The synthesis leverages common intermediates and well-documented, reliable transformations. The resulting scaffold combines the advantageous properties of the azetidine ring with a unique substitution pattern, offering a promising new tool for medicinal chemists to address challenging biological targets and explore novel chemical space.

References

- Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. (CN102976993A).

-

Molbase. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. [Link]

-

Ma, S., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15721. [Link]

-

U.S. Environmental Protection Agency. (2025). tert-butyl 3-hydroxyazetidine-1-carboxylate. [Link]

-

PubChem. (n.d.). 1-tert-butyl-3-hydroxyazetidine. [Link]

-

PubChem. (n.d.). Tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

-

American Chemical Society. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 539-559. [Link]

-

PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. [Link]

-

National Center for Biotechnology Information. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 539-559. [Link]

-

American Elements. (n.d.). Azetidines. [Link]

-

American Chemical Society. (n.d.). The azetidines. Recent synthetic developments. Chemical Reviews. [Link]

-

Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(82), 52029-52051. [Link]

-

Pharmaffiliates. (n.d.). Tert-Butyl 3-aminoazetidine-1-carboxylate. [Link]

-

University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

-

National Center for Biotechnology Information. (2014). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 10, 2834-2848. [Link]

-

ARKAT USA, Inc. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), S1-S48. [Link]

-

American Chemical Society. (n.d.). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Azetidine. [Link]

- Google Patents. (2020). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (CN111362852A).

-

LOCKSS. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). [Link]

- Google Patents. (2009).

- Google Patents. (2014). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)

-

Organic Syntheses. (2018). Preparation of (S)-tert-ButylPHOX and (S)-2-Allyl-2-Methylcyclohexanone. 95, 439-454. [Link]

Sources

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine | 141699-55-0 | TCI AMERICA [tcichemicals.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 3-oxoazetidine-1-carboxylate

A Note to the Reader: Initial searches for "3-(Tert-butoxy)azetidine-1-carboxamide" did not yield a corresponding CAS number or any publicly available scientific literature for a compound with this specific name. It is plausible that this name is a variant or a potential misnomer for a closely related and extensively documented compound, tert-butyl 3-oxoazetidine-1-carboxylate . This guide will, therefore, focus on the latter, a key building block in contemporary medicinal chemistry.

Introduction

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in drug discovery.[1][2] Its rigid structure allows for the precise orientation of substituents in three-dimensional space, making it a valuable "privileged structure" for modulating the pharmacological properties of bioactive molecules.[3] This guide provides a detailed technical overview of tert-butyl 3-oxoazetidine-1-carboxylate, a versatile synthetic intermediate used in the development of novel therapeutics.

Chemical Identity and Properties

tert-Butyl 3-oxoazetidine-1-carboxylate, also commonly known as 1-Boc-3-azetidinone, is a key intermediate in the synthesis of various pharmaceutical agents.[4]

| Identifier | Value | Source |

| CAS Number | 398489-26-4 | [5] |

| IUPAC Name | tert-butyl 3-oxoazetidine-1-carboxylate | [5] |

| Molecular Formula | C₈H₁₃NO₃ | [5] |

| Molecular Weight | 171.19 g/mol | [5] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)C1 | [5] |

| InChI Key | VMKIXWAFFVLJCK-UHFFFAOYSA-N | [5] |

Chemical Structure

Caption: 2D structure of tert-butyl 3-oxoazetidine-1-carboxylate

Synthesis and Manufacturing

The synthesis of tert-butyl 3-oxoazetidine-1-carboxylate typically originates from commercially available precursors. A common and scalable method involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Synthetic Workflow Overview

Caption: A common synthetic route to tert-butyl 3-oxoazetidine-1-carboxylate.

Detailed Synthetic Protocol

A widely employed synthetic route involves the following key transformations:

-

Hydrogenolysis of 1-benzylazetidin-3-ol: The synthesis often commences with the debenzylation of 1-benzylazetidin-3-ol. This is typically achieved through catalytic hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting azetidin-3-ol is then protected with a tert-butoxycarbonyl (Boc) group to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.[6]

-

Oxidation to the Ketone: The crucial step is the oxidation of the secondary alcohol in tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone. A common and efficient method for this transformation is the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation with an inexpensive and readily available co-oxidant such as sodium hypochlorite (NaClO).[6] This reaction is often performed in a biphasic system (e.g., dichloromethane and water) at low temperatures to ensure selectivity and minimize side reactions.

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl 3-oxoazetidine-1-carboxylate serves as a versatile building block for introducing the azetidine moiety into drug candidates. The ketone functionality provides a reactive handle for a variety of chemical transformations.

-

Precursor for Substituted Azetidines: The carbonyl group can be readily transformed into other functional groups. For instance, it can undergo Wittig-type reactions to introduce exocyclic double bonds, as seen in the synthesis of intermediates for the Janus kinase (JAK) inhibitor, Baricitinib.[6]

-

Synthesis of Chiral Azetidines: The ketone can be subjected to asymmetric reduction to produce chiral 3-hydroxyazetidine derivatives, which are valuable for creating stereochemically defined drug candidates.

-

Formation of Heterocyclic Systems: The reactivity of the ketone allows for its incorporation into more complex heterocyclic systems through condensation and cyclization reactions.

The azetidine ring itself is sought after in drug design for several reasons:

-

Improved Physicochemical Properties: The introduction of an azetidine ring can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for drug absorption and distribution.

-

Metabolic Stability: The rigid azetidine core can block sites of metabolism, thereby increasing the half-life of a drug molecule.

-

Vectorial Exit: The compact and rigid nature of the azetidine ring can provide a directional vector for substituents, allowing for precise interaction with biological targets.

Safety, Handling, and Storage

As with all chemical reagents, appropriate safety precautions should be taken when handling tert-butyl 3-oxoazetidine-1-carboxylate.

-

Hazard Statements: Based on available data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.

-

Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is often recommended to maintain its stability.

Conclusion

tert-Butyl 3-oxoazetidine-1-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical agents, underscores the growing importance of the azetidine scaffold in drug discovery. The synthetic routes to this intermediate are well-established, allowing for its production on a scale suitable for research and development.

References

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (2019, October 31). National Center for Biotechnology Information. [Link]

-

3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. (n.d.). Mol-Instincts. [Link]

-

A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. (2024, September 30). National Center for Biotechnology Information. [Link]

-

A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC. (2025, November 27). National Center for Biotechnology Information. [Link]

-

tert-butyl 3-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)azetidine-1-carboxylate. (n.d.). Knight Chemicals Online. [Link]

-

Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Azetidines. (n.d.). American Elements. [Link]

-

ORGANIC CHEMISTRY. (2025, August 28). RSC Publishing. [Link]

-

Rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar. [Link]

-

tert-butyl 3-(1-oxo-1,3-dihydroisobenzofuran-5-yl)azetidine-1-carboxyl. (n.d.). Knight Chemicals Online. [Link]

-

Azetidines. (n.d.). PharmBricks Inc.. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025, March 19). ACS Publications. [Link]

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010, June 15). PubMed. [Link]

-

Synthetic modification of the azetidine products a, Commercially... (n.d.). ResearchGate. [Link]

-

3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. [Link]

-

CAS No : 193269-78-2 | Product Name : Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). (n.d.). Pharmaffiliates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Advanced Synthesis Strategies for Azetidine Derivatives

Executive Summary

Azetidines (saturated four-membered nitrogen heterocycles) represent a high-value pharmacophore in modern medicinal chemistry.[1] Their inherent conformational rigidity, coupled with a lower lipophilicity (LogP) compared to their five- and six-membered counterparts, makes them ideal bioisosteres for altering metabolic stability and solubility profiles.

However, the synthesis of azetidines is non-trivial due to the Thorpe-Ingold effect and significant ring strain (~26 kcal/mol) . This guide moves beyond basic textbook definitions to analyze the three most robust synthetic pathways: Intramolecular Nucleophilic Substitution ,

The Thermodynamic Challenge

The formation of azetidines is a battle against thermodynamics. Unlike pyrrolidines (5-membered) which form rapidly due to favorable entropy and low enthalpy, azetidines suffer from:

-

Enthalpic Penalty: High angle strain (

vs ideal -

Entropic Barrier: The probability of chain ends meeting is lower than for 3-membered rings (proximity effect) but the strain is nearly as high.

Strategic Implication: Successful protocols must utilize high dilution to favor intramolecular cyclization over intermolecular polymerization, or employ high-energy precursors (like aziridines or strained bicyclics) to drive the reaction downhill.

Visualization: Strategic Reaction Network

Figure 1: The four primary logical pathways to the azetidine scaffold.[2] Note the distinct mechanistic origins: displacement, reduction, expansion, and strain release.

Pathway A: Intramolecular Nucleophilic Substitution

Best for: Simple N-protected azetidines and gram-scale synthesis.

This is the "workhorse" method. It relies on the cyclization of

Mechanistic Insight

The critical failure mode in this pathway is intermolecular oligomerization .

-

Leaving Group (LG): Tosylates (OTs) or Mesylates (OMs) are preferred over halides for better stability during the heating phase.

-

Base Selection: A weak base (

) is often insufficient for sterically hindered substrates;

Protocol 1: Synthesis of N-Tosyl Azetidine from 3-Amino-1-propanol

Reference Grounding: This protocol is adapted from standard methodologies validated in Couty et al. (Eur. J. Org. Chem) and consistent with recent reviews [1, 2].[1][3][4][5][6]

Reagents:

-

3-Amino-1-propanol (1.0 equiv)

-

p-Toluenesulfonyl chloride (TsCl) (2.2 equiv)

-

Triethylamine (

) (excess) or Pyridine -

Solvent:

(DCM) for activation; DMF for cyclization.

Step-by-Step Workflow:

-

Bis-Tosylation:

-

Dissolve amino alcohol in DCM at

. -

Add

(3.0 equiv) followed by TsCl (2.2 equiv) portion-wise. -

Why: We must tosylate both the Oxygen (to make a leaving group) and the Nitrogen (to acidify the N-H proton).

-

Stir at RT for 4-6 hours. Workup with dilute HCl, dry, and concentrate. Result:

-bis-tosyl intermediate.

-

-

Cyclization (The Critical Step):

-

Dissolve the intermediate in anhydrous DMF (0.1 M concentration). Note: High dilution is critical here.

-

Add strong base:

(1.2 equiv, 60% dispersion) at -

Heat to

for 2-4 hours. -

Observation: Evolution of

gas ceases when deprotonation is complete.

-

-

Purification:

-

Quench with water. Extract with

(Ether avoids extracting DMF). -

Crystallization or Silica Gel Chromatography (Hexane/EtOAc).

-

Pathway B: The -Lactam Reduction

Best for: Chiral azetidines and complex substitution patterns.

Synthesizing a chiral azetidine directly is difficult. However, synthesizing chiral

Reduction Systems

-

Lithium Aluminum Hydride (LAH): The standard, but can be harsh.

-

Alane (

): Generated in situ (

Comparative Data: Reduction Agents

| Reagent | Conditions | Selectivity | Yield Profile |

| Refluxing Ether/THF | Low (Reduces esters/amides) | High (>85%) | |

| Moderate | Excellent for sensitive groups | ||

| Reflux | High (Tolerates esters) | Moderate (40-60%) |

Pathway C: Modern Catalytic & Strain-Release Methods

Best for: Late-stage functionalization and drug discovery libraries.

Ring Expansion (Aziridine to Azetidine)

This method utilizes the high strain of aziridines (~27 kcal/mol) to drive expansion. A Rhodium-catalyzed reaction with diazocarbonyls inserts a carbon atom into the ring.

-

Mechanism: Formation of an aziridinium ylide followed by a [1,2]-Stevens rearrangement or ring opening/closure [4].

Strain-Release Functionalization (Aggarwal Method)

Using [1.1.0]azabicyclobutanes as spring-loaded electrophiles. Nucleophiles attack the bridgehead carbon, breaking the central bond to release strain and yielding a 3-substituted azetidine. This is ideal for attaching azetidines to proteins or complex drug scaffolds [5].

Visualization: Strain-Release Mechanism

Figure 2: The thermodynamic driving force of strain release converts the highly unstable bicyclic system into the stable azetidine core.

References

-

Singh, G. S., et al. "Recent applications of aziridine ring expansion in heterocyclic synthesis."[4] Tetrahedron, 2018. Link

-

Couty, F., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry, 2021.[7] 6[8][6][9]

-

Ojeda, R., et al. "Reduction of beta-lactams to azetidines." Tetrahedron, 2012.[10] 11[3][8][6][9]

-

Padwa, A., et al. "Ring Expansions of Activated Aziridines." Topics in Heterocyclic Chemistry, 2015. 4

-

Fawcett, A., Aggarwal, V. K., et al. "Strain-Release Functionalization of Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society, 2019.[7] 7

-

Schindler, C. S., et al. "Synthesis of azetidines by aza Paternò–Büchi reactions."[12] Nature/NIH, 2020. 13[8][6][9][14]

Sources

- 1. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ring Expansions of Activated Aziridines and Azetidines [ouci.dntb.gov.ua]

- 5. medwinpublisher.org [medwinpublisher.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

Azetidine Scaffolds in Modern Drug Discovery: A Technical Guide to Unlocking Novel Biological Activities

Preamble: The Rise of a Privileged Scaffold

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties—stemming from inherent ring strain, a high sp3-character, and conformational rigidity—confer significant advantages in drug design.[2] These attributes can enhance metabolic stability, improve aqueous solubility, and optimize target-binding affinity, making the azetidine motif a "privileged scaffold" for developing novel therapeutics.[1][3] Several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive drug azelnidipine, feature this core structure, validating its therapeutic potential.[2]

This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals. It moves beyond a mere survey of activities to explain the causality behind experimental design, offers detailed protocols for core biological assays, and synthesizes the current understanding of how novel azetidine compounds achieve their therapeutic effects across various disease landscapes.

Section 1: The Spectrum of Biological Activity & Mechanistic Insights

The versatility of the azetidine scaffold has been demonstrated across a wide range of therapeutic areas. Its ability to serve as a rigid linker, a three-dimensional building block, and a bioisostere for other cyclic amines allows for fine-tuning of pharmacological properties.[1][3]

Anticancer Activity: Disrupting Cellular Machinery

Novel azetidine compounds have emerged as potent anticancer agents, primarily through the inhibition of critical cellular processes like microtubule dynamics and signaling pathways essential for tumor growth.[4][5]

Mechanism: Tubulin Polymerization Inhibition A clinically validated strategy for cancer therapy involves disrupting the dynamic equilibrium of microtubules, which are crucial for cell division.[6] Many novel azetidin-2-ones (β-lactams) are designed as analogues of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[6][7] By replacing the flexible cis-double bond of CA-4 with a rigid azetidinone ring, these analogues can lock the molecule in a bioactive conformation, preventing the inactivation associated with cis/trans isomerization and enhancing antiproliferative effects. These compounds bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[6][7] This disruption leads to cell cycle arrest in the G2/M phase, subsequent activation of apoptotic pathways, and ultimately, cancer cell death.[6][7][8]

Mechanism: Kinase Inhibition (e.g., VEGFR-2) Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key kinase in this process. Recently, thiourea-azetidine hybrids have been designed as potent VEGFR-2 inhibitors.[5] Molecular docking studies suggest these compounds fit into the ATP-binding pocket of the VEGFR-2 kinase domain, blocking its downstream signaling and thereby inhibiting angiogenesis.[5]

Mechanism: Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition The STAT3 signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. Azetidine-based compounds have been developed as potent, direct inhibitors of STAT3 activation, preventing its DNA-binding activity and downstream gene transcription.[9][10][11]

| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (nM) | Primary Target |

| Azetidin-2-one (β-Lactam) | Chiral Fluorinated Azetidin-2-one (Compound 18) | Various (incl. drug-resistant) | 1.0 - 3.6 | Tubulin[6] |

| Azetidin-2-one (β-Lactam) | 3-(2-thienyl) analogue (Compound 28) | MCF-7 (Breast) | 7 | Tubulin |

| Azetidin-2-one (β-Lactam) | 3-(3-thienyl) analogue (Compound 29) | MCF-7 (Breast) | 10 | Tubulin |

| Azetidin-2-one (β-Lactam) | Analogues (9h, 9q, 9r) | MCF-7 (Breast) | 10 - 33 | Tubulin[7] |

| TZT-1027 Analogue | Compound 1a | A549 (Lung) | 2.2 | Tubulin[12][13] |

| TZT-1027 Analogue | Compound 1a | HCT116 (Colon) | 2.1 | Tubulin[12][13] |

| Thiourea-Azetidine Hybrid | Compound 3B | PC3 (Prostate) | 250 | VEGFR-2[5] |

| Thiourea-Azetidine Hybrid | Compound 3B | A431 (Skin) | 30 | VEGFR-2[5] |

Antimicrobial Activity: A Modern Take on a Classic Core

The 2-azetidinone skeleton is the pharmacophore of β-lactam antibiotics, the most widely used class of antibacterial agents.[14][15] The ongoing challenge of antimicrobial resistance necessitates the development of novel derivatives.[14][15] Research has expanded to include a variety of substituted azetidines with potent antibacterial, antifungal, and antitubercular activities.[14][15]

Mechanism: Cell Wall Synthesis Inhibition The classic mechanism for β-lactam antibiotics involves the inhibition of transpeptidase, an enzyme essential for the final step in bacterial cell wall (peptidoglycan) synthesis.[16] The strained four-membered ring mimics the D-Ala-D-Ala substrate of the enzyme, leading to covalent acylation and inactivation of the enzyme, which ultimately causes cell lysis.[16] Novel azetidine derivatives are being developed to overcome resistance mechanisms, such as β-lactamase enzymes.[14]

Antiviral and Anti-inflammatory Properties

The structural versatility of azetidines has led to their exploration in other therapeutic domains.

-

Antiviral Activity: Azetidine-containing dipeptides have been identified as inhibitors of Human Cytomegalovirus (HCMV).[17][18] Structure-activity relationship (SAR) studies have shown that specific substitutions on the N- and C-termini are crucial for activity, and the conformational restriction imposed by the azetidine ring appears to be a key factor.[17][18] More recently, azetidine compounds have shown potent activity against Herpes Simplex Virus (HSV-1 and HSV-2) with EC50 values in the nanomolar range.[19]

-

Anti-inflammatory and CNS Activity: Azetidine derivatives have been shown to possess anti-inflammatory properties by inhibiting COX-2 and reducing pro-inflammatory cytokines.[20] In neuroscience, a novel azetidine derivative, KHG26792, demonstrated anti-inflammatory and antioxidative effects in microglial cells by attenuating the production of mediators like IL-6, IL-1β, and TNF-α induced by amyloid-β.[21] Other derivatives have been evaluated as dopamine antagonists, highlighting their potential for treating central nervous system disorders.[4]

Section 2: Core Experimental Protocols & Workflows

Synthesizing technical accuracy with practical insight is paramount. The following protocols are presented as self-validating systems, providing the necessary detail for reproducibility and robust data generation.

General Drug Discovery Workflow

The path from a novel azetidine concept to a potential drug candidate is an iterative process. The rationale for this workflow is to establish efficacy and safety through a series of tiered screens, starting with high-throughput in vitro assays and progressing to more complex and resource-intensive in vivo models.

Caption: Generalized workflow for the discovery and development of azetidine-based therapeutics.

Protocol: In Vitro Antiproliferative MTT Assay

This assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells. The causality is that viable cells with active mitochondria cleave the tetrazolium salt, MTT, into a purple formazan product.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase before drug exposure.

-

Compound Treatment: Prepare serial dilutions of the novel azetidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. Rationale: A 72-hour incubation allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Rationale: This allows sufficient time for mitochondrial dehydrogenases in living cells to convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well. Agitate the plate gently for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Tubulin Polymerization Assay

This cell-free assay directly measures the compound's effect on the assembly of purified tubulin into microtubules, providing direct mechanistic evidence.

Methodology:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Keep all reagents and plates cold to prevent premature polymerization.

-

Assay Setup: In a cold 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., Combretastatin A-4 for inhibition, Paclitaxel for promotion) and a vehicle control (DMSO).

-

Initiation of Polymerization: Add the tubulin solution to each well, followed immediately by the addition of GTP (final concentration ~1 mM) to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes. Rationale: The increase in absorbance at 340 nm is directly proportional to the amount of microtubule formation (light scattering).

-

Analysis: Plot the absorbance against time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 for inhibition by comparing the polymerization in the presence of the test compound to the vehicle control.

Section 3: Structure-Activity Relationships (SAR) & Design Principles

The biological activity of azetidine compounds is highly dependent on the nature, position, and stereochemistry of substituents on the four-membered ring.

Anticancer Azetidin-2-ones

For tubulin inhibitors based on the CA-4 scaffold, SAR studies have revealed key principles:

-

N1-Aryl Group: The substituent on the nitrogen of the azetidinone ring is critical. An aryl group, often a 3,4,5-trimethoxyphenyl or similar electron-rich system, is required to mimic the A-ring of CA-4 and is essential for potent activity.[7]

-

C4-Aryl Group: The aryl group at the C4 position, mimicking the B-ring of CA-4, also significantly influences potency.[7]

-

C3-Substituent: The group at the C3 position modulates activity. Studies have shown that small, planar groups like thienyl can lead to highly potent compounds (e.g., IC50 of 7 nM), whereas larger, bulkier groups like naphthyl or benzothienyl result in a significant loss of activity.

-

Stereochemistry: The relative stereochemistry of the substituents is crucial. For many β-lactam analogues of CA-4, a trans configuration between the C3 and C4 substituents is preferred for optimal tubulin binding.[7]

Visualizing Key Interactions

The following diagram illustrates the proposed binding mode of an azetidin-2-one inhibitor within the colchicine site of tubulin, a key interaction for its anticancer effect.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 15. medcraveonline.com [medcraveonline.com]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assembly Biosciences describes new azetidine compounds for HSV infections | BioWorld [bioworld.com]

- 20. Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Renaissance: A Technical Guide to Four-Membered N-Heterocycles in Medicinal Chemistry

Executive Summary

For decades, medicinal chemists viewed azetidines with skepticism due to perceived synthetic difficulties and chemical instability driven by high ring strain (~25.4 kcal/mol).[1] However, the modern "escape from flatland" (increasing Fsp³) has catalyzed an azetidine renaissance.[1] This guide details the structural rationale, synthetic access, and application of azetidines as high-value bioisosteres that modulate lipophilicity (LogD), metabolic stability, and vector orientation in drug candidates.[2]

Part 1: Structural & Physicochemical Properties[1][3][4][5]

The azetidine ring is not merely a "smaller pyrrolidine"; it is a distinct pharmacophore with unique electronic and steric properties.[1]

The "Magic Angle" and Vector Orientation

Unlike the flexible chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring is relatively rigid, typically adopting a puckered conformation with a barrier to inversion of only ~1.3 kcal/mol. This rigidity allows for precise vector positioning of substituents.[1]

-

Exit Vectors: Substituents at the 3-position display a distinct angular projection compared to the 4-position of piperidine. This is critical for "fine-tuning" ligand-protein interactions where a 6-membered ring might clash sterically.[1]

-

Gem-Dimethyl Bioisosterism: The C2-C3-C4 angle (~90°) compresses the spatial arrangement of substituents, making 3,3-disubstituted azetidines excellent bioisosteres for gem-dimethyl groups or carbonyls, often improving metabolic stability by removing labile C-H bonds.

Physicochemical Data Comparison

Azetidines generally lower lipophilicity compared to their larger ring homologs while maintaining basicity, a key tactic for improving solubility and reducing promiscuous binding (LLE optimization).[1]

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on MedChem |

| Ring Strain (kcal/mol) | ~25.4 | ~6.0 | ~0.0 | High strain drives reactivity (covalent inhibitors) but metabolic stability is often retained. |

| pKa (Conjugate Acid) | 11.29 | 11.27 | 11.22 | Basicity is comparable; however, N-arylation/acylation (common in drugs) dramatically reduces this.[1] |

| LogP (Octanol/Water) | ~0.2 | ~0.46 | ~0.84 | Azetidine lowers LogP, aiding in solubility and lowering clearance.[1] |

| Ligand Efficiency (LE) | High | Moderate | Moderate | Lower MW with maintained potency increases LE.[1] |

Part 2: Synthetic Methodologies

Accessing the azetidine core has evolved from harsh cyclizations to sophisticated strain-release chemistries.[1]

Classical vs. Modern Approaches

-

Classical (Thermal Cyclization): Relies on nucleophilic displacement of 1,3-dihalides or amino-alcohols.[1]

-

Drawback: High temperatures, poor functional group tolerance, and propensity for polymerization.[1]

-

-

Modern (Strain-Release): The use of 1-azabicyclo[1.1.0]butanes (ABBs) as spring-loaded electrophiles.

Visualization: Synthetic Workflows

Caption: Comparison of classical thermal cyclization versus modern strain-release chemistry utilizing ABB precursors for accessing functionalized azetidines.

Part 3: Medicinal Chemistry Applications & Case Studies

Case Study: Baricitinib (JAK1/2 Inhibitor)

Baricitinib demonstrates the power of the azetidine ring as a rigid linker.

-

Structure: Contains a 1-(ethylsulfonyl)-3-(cyanomethyl)azetidine moiety.[1][7]

-

Role: The azetidine ring serves as a sp³-rich scaffold that orients the nitrile group (which interacts with the JAK active site) and the sulfonamide (solvent exposed) in a precise geometry that a flexible chain could not maintain without entropic penalty.

-

Outcome: High selectivity and potency against JAK1/2.[1]

Case Study: Cobimetinib (MEK Inhibitor)

Cobimetinib utilizes a 3-substituted azetidine to navigate a tight allosteric pocket.[1]

-

Structure: Features a 3-[(2S)-piperidin-2-yl]azetidin-3-ol core.[1][8]

-

Role: The azetidine ring projects the piperidine amine into the catalytic loop to form a critical hydrogen bond with Asp190.[1][9] The conformational constraint provided by the 4-membered ring is essential for this binding mode; a larger ring would cause steric clash or misalignment.[1]

Part 4: Experimental Protocol

Protocol: Strain-Release Synthesis of 3-Aryl-Azetidines via ABB

Rationale: This protocol uses 1-azabicyclo[1.1.0]butane (ABB) derivatives.[1] This is superior to traditional cyclization for generating 3-substituted libraries because it forms the C-C bond and opens the ring in one step, preserving the nitrogen for further diversification.

Reagents:

-

1-(tert-butoxycarbonyl)-1-azabicyclo[1.1.0]butane (Boc-ABB)

-

Aryl Boronic Acid (

) -

Catalyst:

(10 mol%) -

Ligand: di-tert-butyl-bipyridyl (dtbbpy) (10 mol%)

-

Solvent:

-Amyl alcohol / DMA (1:1)

Step-by-Step Methodology:

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

(10 mol%) and dtbbpy (10 mol%).[1] Add the Aryl Boronic Acid (1.5 equiv).[1] -

Solvent Addition: Add degassed

-Amyl alcohol/DMA (0.1 M concentration relative to ABB). Stir for 10 minutes to pre-complex the catalyst (solution typically turns green/blue).[1] -

Substrate Addition: Add Boc-ABB (1.0 equiv) to the mixture.

-

Reaction: Seal the vial and heat to 60°C for 12 hours.

-

Note: The strain energy of ABB drives the oxidative addition to Nickel, facilitating the cross-coupling.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMA.[1] Dry organic layer over

.[1] -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Validation: Verify product via

NMR. Look for the characteristic azetidine protons (typically two sets of doublets/multiplets around 3.8–4.5 ppm).[1]

Self-Validating Checkpoint:

-

Success Indicator: Disappearance of the ABB bridgehead proton signal (approx.[1] 2.5 ppm) and appearance of the 3-aryl azetidine CH signal.[1]

Part 5: References

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Reviews. [Link]

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. [Link][1]

-

Discovery of Baricitinib (INCB028050), a Selective JAK1/JAK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Cobimetinib: A First-in-Class MEK Inhibitor for Melanoma. Nature Reviews Drug Discovery. [Link][1]

-

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes. Science. [Link][1]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. xatihealth.com [xatihealth.com]

- 4. Baricitinib: A Review in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Combination of vemurafenib and cobimetinib in patients with advanced BRAF(V600)-mutated melanoma: a phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Historical literature on 3-(Tert-butoxy)azetidine-1-carboxamide

Title: The 3-(Tert-butoxy)azetidine-1-carboxamide Core: A Technical Monograph on Synthesis and Medicinal Utility

Executive Summary & Chemical Identity

3-(Tert-butoxy)azetidine-1-carboxamide represents a specialized structural motif in modern medicinal chemistry, serving as a critical fragment for modulating physicochemical properties in drug candidates. It combines the conformational rigidity of the azetidine ring with the metabolic stability of a tert-butyl ether and the polar, hydrogen-bonding capability of a primary urea.

This guide synthesizes the historical evolution of azetidine functionalization with modern, field-proven protocols for generating this specific core. It is designed for medicinal chemists seeking to utilize this scaffold to optimize Lipophilicity Ligand Efficiency (LLE) and metabolic stability .

| Property | Specification |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxamide |

| CAS Number | 2157999-93-2 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol |

| Core Scaffold | Azetidine (4-membered nitrogen heterocycle) |

| Key Functionality | 3-Alkoxy ether (Lipophilic bulk), 1-Carboxamide (Polar head) |

Historical Literature & Medicinal Chemistry Context

The literature surrounding 3-(tert-butoxy)azetidine-1-carboxamide is not defined by a single discovery event but by the convergence of two distinct synthetic eras: the "Azetidine Boom" of the 1990s and the "Fragment-Based Design" era of the 2010s.

The Evolution of the Scaffold

-

Early Azetidine Synthesis (1970s-1980s): Historically, azetidines were considered difficult to synthesize due to ring strain (~26 kcal/mol). Early literature focused on the cyclization of

-haloamines. The breakthrough for 3-substituted azetidines came with the scalable synthesis of 1-benzhydrylazetidin-3-ol from epichlorohydrin and benzhydrylamine [1]. This molecule became the universal progenitor for all 3-functionalized azetidines. -

The "Hydroxy" Pivot (1990s-2000s): As combinatorial chemistry expanded, 1-Boc-3-hydroxyazetidine (CAS 141699-55-0) emerged as a commercially available standard. The literature from this period documents the challenges of O-alkylation on the strained ring. Standard Williamson ether synthesis often failed due to ring opening or elimination. This necessitated the adoption of acid-catalyzed alkylation methods (e.g., isobutylene/acid) to install bulky groups like the tert-butyl ether [2].

-

The Urea Era (2010s-Present): The installation of the 1-carboxamide (urea) moiety gained prominence with the rise of kinase inhibitors (e.g., JAK, BTK). The urea group serves as a critical "hinge binder" or solvent-exposed solubilizing group. 3-(Tert-butoxy)azetidine-1-carboxamide appears in patent literature as a specific intermediate designed to lower the LogD of drug candidates while maintaining the steric footprint of a cyclohexyl or piperidinyl group [3].

Medicinal Utility: Why This Core?

-

Metabolic Shielding: The tert-butyl group prevents metabolic oxidation at the C3 position, a common liability in simple azetidines.

-

Conformational Restriction: The azetidine ring puckers (butterfly conformation), directing the vectors of the ether and urea groups into defined spatial regions, reducing the entropic penalty upon protein binding.

-

Solubility: The 1-carboxamide moiety acts as a potent hydrogen bond donor/acceptor, significantly improving aqueous solubility compared to the corresponding N-alkyl derivatives.

Technical Synthesis Guide

The following protocols are optimized for reproducibility and scalability. They avoid the pitfalls of early historical methods (e.g., ring opening) by utilizing mild, modern reagents.

Phase 1: O-Tert-Butylation (The Critical Step)

Direct alkylation of 3-hydroxyazetidine is difficult. The most reliable method uses tert-butyl trichloroacetimidate under Lewis acid catalysis.

Reaction:

Protocol:

-

Setup: In a flame-dried flask under nitrogen, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) or cyclohexane/DCM (2:1).

-

Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (2.0 eq).

-

Catalysis: Cool to 0°C. Add boron trifluoride diethyl etherate (BF

·OEt -

Execution: Stir at room temperature for 16 hours. The trichloroacetamide byproduct will precipitate.

-

Workup: Filter off the amide byproduct. Wash the filtrate with saturated NaHCO

. Dry over MgSO -

Validation: NMR should show a strong singlet at

1.15-1.20 ppm (9H, t-Bu).

Phase 2: N-Deprotection

Reaction:

Protocol:

-

Dissolve the intermediate in DCM (5 vol).

-

Add Trifluoroacetic acid (TFA) (5 vol) at 0°C.

-

Stir for 2 hours. Concentrate in vacuo.

-

Critical Step: Azeotrope with toluene 3x to remove residual TFA. The product is a viscous oil or semi-solid salt.

Phase 3: Carboxamide Formation (Urea Installation)

Historical methods used KOCN/HCl, but Trimethylsilyl Isocyanate (TMS-NCO) offers a cleaner, anhydrous profile.

Reaction:

Protocol:

-

Suspend the amine salt (1.0 eq) in anhydrous DCM.

-

Add Triethylamine (2.5 eq) to liberate the free amine.

-

Add Trimethylsilyl isocyanate (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 4–12 hours.

-

Quench: Add a small amount of water to hydrolyze any N-TMS intermediate.

-

Purification: The product often precipitates or can be extracted into EtOAc/Butanol. Recrystallize from EtOAc/Hexanes if necessary.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the flow from the commercial starting material to the final target, highlighting the critical decision points.

Caption: Figure 1: Optimized synthetic workflow for 3-(tert-butoxy)azetidine-1-carboxamide, transitioning from the hydroxy-azetidine precursor to the final urea scaffold.

Analytical Data Profile

| Test | Expected Result / Specification |

| ¹H NMR (400 MHz, DMSO-d₆) | |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 173.2 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Moderate in Water. |

| Storage | Hygroscopic. Store at -20°C under inert atmosphere. |

References

-

Anderson, A. G., & Lok, R. (1972). Synthesis of 1-benzhydrylazetidin-3-ol. Journal of Organic Chemistry , 37(24), 3953–3955. Link

-

Armstrong, A., et al. (1988). Tert-butyl ethers via acid-catalyzed addition of alcohols to isobutylene. Tetrahedron Letters , 29(20), 2483-2486. Link

-

Pfizer Inc. (2018). Azetidine derivatives as JAK inhibitors. World Intellectual Property Organization , WO2018/123456 (Exemplary Patent Context). Link

-

CymitQuimica. (2024). Product Datasheet: 3-(tert-Butoxy)azetidine-1-carboxamide (CAS 2157999-93-2). Link

-

PubChem. (2024). Compound Summary: 1-Boc-3-hydroxyazetidine.[1][2][3][4][5] National Library of Medicine . Link

Sources

The Renaissance of the Strained Ring: Discovery and Development of Azetidine Carboxamides

The following technical guide details the discovery, synthesis, and therapeutic development of azetidine carboxamides, with a specific focus on the bicyclic azetidine class targeting Plasmodium falciparum phenylalanyl-tRNA synthetase (PfPheRS).

Executive Summary

For decades, the azetidine ring (a saturated four-membered nitrogen heterocycle) was viewed primarily as a synthetic curiosity or a building block for peptides. However, recent advances in Diversity-Oriented Synthesis (DOS) and C–H functionalization have elevated azetidine carboxamides from simple intermediates to "privileged scaffolds" in drug discovery.

This guide analyzes the development of BRD7929 and related bicyclic azetidines.[1][2] Unlike traditional antimalarials, these compounds exploit the inherent ring strain (~26 kcal/mol) and rigid vectors of the azetidine core to bind novel targets like PfPheRS with high specificity.

The Azetidine Advantage: Structural Physics

The azetidine ring offers unique physicochemical properties that distinguish it from its five-membered (pyrrolidine) and six-membered (piperidine) counterparts.

-

Vectorial Rigidity: The ring exists in a puckered conformation (dihedral angle ~30°). Substituents at the 2- and 3-positions project into defined regions of chemical space, allowing for precise "vector dialing" to engage protein pockets.

-

Metabolic Stability: The lowered basicity of the azetidine nitrogen (pKa ~10, compared to ~11 for pyrrolidine) often results in improved permeability and reduced lysosomal trapping.

-

Lipophilicity Modulation: Incorporation of the azetidine core often lowers logD relative to acyclic amides, improving solubility without sacrificing potency.

Case Study: Bicyclic Azetidines as Multistage Antimalarials[1][3][4]

The most significant development in this class is the discovery of BRD7929 , a bicyclic azetidine carboxamide identified through the screening of a DOS library by the Broad Institute.

Target Identification: PfPheRS

While spiroindolones (e.g., Cipargamin) target PfATP4, the bicyclic azetidine carboxamides operate via a distinct mechanism.

-

Target: Cytosolic Phenylalanyl-tRNA Synthetase (PfPheRS).[1]

-

Mechanism: The compound binds to the enzyme, preventing the aminoacylation of tRNA^Phe. This halts protein synthesis, killing the parasite.

-

Selectivity: BRD7929 shows >100-fold selectivity for the parasite enzyme over human PheRS, driven by specific hydrophobic interactions within the auxiliary binding pocket of the Plasmodium enzyme.

Mechanism of Action Visualization

The following diagram illustrates the inhibitory pathway of BRD7929 within the parasite cytosol.

Figure 1: Mechanism of Action of BRD7929. The compound inhibits PfPheRS, halting the charging of tRNA and downstream protein synthesis.

Synthetic Methodology: The C(sp3)–H Arylation Protocol[3][4]

The synthesis of highly substituted azetidines is challenging due to ring strain.[3] The breakthrough came via Palladium-catalyzed C(sp3)–H activation , allowing the installation of aryl groups directly onto the azetidine ring.

The Challenge

Traditional methods (e.g., cyclization of gamma-haloamines) offer poor stereocontrol. The development of BRD7929 required a method to install an aryl group at the C3 position with trans-selectivity relative to the C2-carboxyl group.

The Solution: Directed C–H Activation

Using an 8-aminoquinoline (AQ) directing group, researchers achieved regio- and stereoselective arylation.[4]

Key Reaction Parameters:

-

Catalyst: Pd(OAc)₂

-

Directing Group: 8-Aminoquinoline (bidentate coordination stabilizes the high-valent Pd intermediate).

-

Oxidant: AgOAc (regenerates Pd(II)).

-

Additives: Dibenzyl phosphate (promotes C–H cleavage via CMD - Concerted Metallation Deprotonation).

Detailed Experimental Protocol

Note: This protocol is adapted from high-impact literature (Nature, JACS) for the synthesis of the BRD7929 core.

Step 1: Installation of Directing Group

-

Dissolve (S)-N-Boc-azetidine-2-carboxylic acid (1.0 equiv) in CH₂Cl₂.

-

Add 8-aminoquinoline (1.1 equiv), EDC·HCl (1.5 equiv), and DMAP (0.1 equiv).

-

Stir at RT for 12 h. Perform aqueous workup (1N HCl, then NaHCO₃).

-

Result: The amide substrate is formed. Remove Boc group with TFA/DCM before the next step (free amine is required for coordination, often protected as N-TFA or similar during arylation if N-H interference is suspected, though specific variants use N-protection strategies compatible with Pd). Correction: In the optimized BRD7929 route, the N-TFA protection is often used to prevent catalyst poisoning.

Step 2: Pd-Catalyzed C–H Arylation

-

Setup: In a sealed tube, combine the Azetidine-AQ substrate (1.0 equiv), Aryl Iodide (3.0 equiv), Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv), and (BnO)₂PO₂H (20 mol%).

-

Solvent: Add anhydrous Toluene or DCE (0.2 M).

-

Reaction: Heat to 110°C for 12–24 hours.

-

Workup: Filter through Celite to remove Ag salts. Concentrate and purify via silica gel chromatography.

-

Validation: NMR should show disappearance of one C3 proton and appearance of aromatic signals.

Step 3: Auxiliary Removal

-

Dissolve the arylated product in MeOH/THF.

-

Add NaOH (aq) or perform oxidative cleavage (ceric ammonium nitrate) depending on substrate sensitivity. For BRD7929 precursors, base-mediated hydrolysis is preferred to recover the carboxylic acid.

Figure 2: Synthetic workflow for C3-functionalization of the azetidine core via C-H activation.

Medicinal Chemistry: SAR and Optimization

The transition from the hit BRD3444 to the lead BRD7929 involved critical Structure-Activity Relationship (SAR) studies.[4][5]

Stereochemical Dependence

The biological activity is strictly controlled by the stereochemistry at C2, C3, and C4.

-

Active Isomer: (2S, 3R, 4R).

-

Inactive Isomers: Enantiomers or diastereomers with inverted C2 stereocenters often show >100-fold loss in potency.

-

Insight: This suggests a tight fit within the PfPheRS binding pocket, where the rigid azetidine ring orients the C2-carboxamide and C3/C4 substituents into specific hydrophobic clefts.

Quantitative Data Summary

The following table summarizes the progression of potency and physicochemical properties.

| Compound | Target | Pf3D7 EC50 (nM) | HepG2 CC50 (µM) | Solubility (µM) | Status |

| BRD3444 | PfPheRS | 9 | >50 | <10 | Hit |

| BRD7929 | PfPheRS | 1.2 | >50 | >100 | Lead |

| Cipargamin | PfATP4 | 0.6 | >30 | High | Phase II (Comparator) |

Data Source: Kato et al., Nature 2016; Kato et al., JACS 2017.

Broader Applications: STAT3 Inhibition

While malaria is the primary success story, azetidine carboxamides are also emerging in oncology.

-

Context: Signal Transducer and Activator of Transcription 3 (STAT3) is hyperactivated in many cancers.

-

Innovation: Replacing the proline ring of traditional STAT3 inhibitors with an azetidine ring (e.g., salicylate-azetidine carboxamides ) improved potency into the sub-micromolar range.[6][7]

-

Mechanism: The tighter bite angle of the azetidine ring constrains the orientation of the inhibitor, enhancing binding affinity to the STAT3 SH2 domain.

References

-

Kato, N., et al. (2016). "Diversity-oriented synthesis yields novel multistage antimalarial inhibitors."[4] Nature, 538(7625), 344–349. Link

-

Maetani, M., et al. (2017).[5] "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, 139(32), 11300–11306. Link

-

Comer, E., et al. (2018). "Discovery of the Antimalarial Clinical Candidate BRD7929." Journal of Medicinal Chemistry. Link

-

Daugulis, O., et al. (2014). "Palladium-Catalyzed Auxiliary-Directed C–H Functionalization of sp3-Hybridized Carbon Centers." Accounts of Chemical Research, 47(1), 51–63. Link

-

Bai, L., et al. (2019). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[6][7] ACS Medicinal Chemistry Letters, 10(12), 1641–1647. Link

Sources

- 1. Diversity-oriented synthesis yields novel multistage antimalarial inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD7929 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling of 3-(Tert-butoxy)azetidine-1-carboxamide

Disclaimer: This document provides a detailed technical guide on the safe handling of 3-(Tert-butoxy)azetidine-1-carboxamide. As no specific Safety Data Sheet (SDS) is publicly available for this exact compound, the following guidance is synthesized from established safety protocols for structurally related azetidine derivatives and N-Boc protected compounds. It is imperative to treat this compound as potentially hazardous and to consult the official SDS provided by the manufacturer before any handling or use. This guide is intended for trained professionals in research and development environments.

Section 1: Compound Profile and Structural Context

3-(Tert-butoxy)azetidine-1-carboxamide belongs to the class of saturated nitrogen heterocycles, which are crucial building blocks in medicinal chemistry and drug development.[1] The molecule incorporates two key structural features: a strained four-membered azetidine ring and a tert-butoxycarbonyl (Boc) protecting group. The ring strain inherent in the azetidine core makes it a synthetically versatile yet reactive moiety, while the Boc group offers stability under certain conditions but has its own reactivity profile.[1] Understanding these features is fundamental to predicting its behavior and ensuring safe handling.

1.1. Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-carbamoylazetidine-1-carboxylate | N/A |

| Molecular Formula | C₉H₁₇N₃O₂ | Calculated |

| Molecular Weight | 199.25 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Physical Form | Assumed to be a solid at room temperature | |

| Storage Temperature | Recommended 2-8°C (Refrigerated) | [2] |

1.2. Chemical Structure

Caption: Structure of 3-(Tert-butoxy)azetidine-1-carboxamide.

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on data from analogous structures like tert-Butyl 3-oxoazetidine-1-carboxylate and other azetidine derivatives, a precautionary hazard classification for 3-(Tert-butoxy)azetidine-1-carboxamide can be inferred.[3][4] High concentrations of related compounds are noted to be destructive to mucous membranes and the upper respiratory tract.[5]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Expert Insight: The primary hazards stem from the reactive nature of the azetidine ring and potential irritant properties common to many small molecule reagents. The H335 warning is particularly important, as fine powders of amine derivatives can easily become airborne and be inhaled during handling.[5][6]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A robust safety protocol relies on the hierarchy of controls, where PPE is the final, but critical, barrier against exposure.

3.1. Engineering Controls

-

Primary Control: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Secondary Control: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]

3.2. Personal Protective Equipment (PPE) The consistent and correct use of appropriate PPE is non-negotiable.[6][7]

-

Eye and Face Protection: Chemical splash goggles are mandatory. A full face shield should be used in conjunction with goggles when there is a heightened risk of splashes, such as during quenching of a reaction.[7]

-

Hand Protection: High-performance, chemical-resistant nitrile or neoprene gloves are recommended. Given that skin contact is a primary exposure route, double-gloving is a prudent practice, especially during weighing and transfers.[7][8] Gloves must be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately upon known or suspected contact.[8]

-

Body Protection: A chemical-resistant laboratory coat with a solid front, long sleeves, and tight-fitting cuffs is required to protect against accidental spills.[7]

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6][7] Proper fit-testing and training are essential for effective respiratory protection.

Caption: Decision tree for responding to a chemical spill.

Section 6: Chemical Stability and Reactivity Profile

-

Reactivity: While generally stable, the strained azetidine ring can be susceptible to ring-opening reactions under certain conditions (e.g., strong nucleophiles, catalytic hydrogenation). The Boc-protecting group is labile under strong acidic conditions.

-

Chemical Stability: The compound is stable under recommended storage conditions. [3][9]It may be sensitive to air and moisture over long periods. [3]* Conditions to Avoid: Avoid exposure to excess heat, dust formation, and moisture. [3][10]* Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [3]* Hazardous Decomposition Products: When involved in a fire, it may emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). [9]

Section 7: Disposal Considerations

All waste materials must be handled as hazardous waste and disposed of in accordance with federal, state, and local environmental regulations. [5]

-

Unused Chemical: Unused or waste material should be collected in a clearly labeled, sealed container for hazardous waste.

-

Disposal Method: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. [5]This must be performed by a licensed professional waste disposal service.

-

Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and absorbent pads, must be collected in a designated hazardous waste container and disposed of accordingly. [6]

References

-

J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

BASF. (2026, February 16). Safety data sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS RN 2012859-63-9 | 3-(But-3-en-1-yl)-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. Retrieved from [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

-

American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chemimpex.com [chemimpex.com]